2,3-Dimethyl-1-butene
Overview
Description
2,3-Dimethyl-1-butene is an organic compound with the molecular formula C6H12. It is a colorless liquid at room temperature and is one of the isomers of dimethylbutene. This compound is known for its use as a precursor in the synthesis of various chemicals, including fragrances like tonalide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1-butene can be synthesized through the dimerization of propylene. This process involves the use of a nickel catalyst to facilitate the oligomerization and dimerization of propylene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same dimerization process. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process is carried out in the presence of a nickel catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Polymerization: It can undergo polymerization reactions to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents like chlorine promoted silver (III) oxygen adatoms are used for selective oxidation.
Addition Reactions: Halogens such as chlorine and bromine are commonly used under controlled conditions.
Polymerization: Catalysts like palladium-diimine are used for copolymerization with ethylene.
Major Products Formed:
Epoxides: Formed through oxidation.
Halogenated Compounds: Formed through addition reactions.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
2,3-Dimethyl-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-butene involves its reactivity with various chemical species. For example, in oxidation reactions, the compound reacts with oxygen adatoms to form epoxides. In polymerization reactions, it undergoes chain-walking catalysis to form polymers . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2,3-Dimethyl-2-butene
- 3,3-Dimethyl-1-butene
- 2-Methyl-1-butene
- 2,3-Dimethyl-1,3-butadiene
Comparison: 2,3-Dimethyl-1-butene is unique due to its specific structure, which influences its reactivity and applications. For instance, compared to 2,3-Dimethyl-2-butene, this compound has different reactivity in addition and polymerization reactions . Its use as a precursor in fragrance synthesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dimethylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIWYDDISJUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073195 | |
Record name | 1-Butene, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,3-Dimethyl-1-butene | |
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Vapor Pressure |
252.0 [mmHg] | |
Record name | 2,3-Dimethyl-1-butene | |
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CAS No. |
563-78-0, 27416-06-4 | |
Record name | 2,3-Dimethyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-78-0 | |
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Record name | 2,3-Dimethylbut-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 2,3-dimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027416064 | |
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Record name | 2,3-DIMETHYL-1-BUTENE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73906 | |
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Record name | 1-Butene, 2,3-dimethyl- | |
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Record name | 2,3-dimethylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.421 | |
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Record name | 2,3-DIMETHYLBUT-1-ENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82885MLV85 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethyl-1-butene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Are there different conformations of this compound?
A2: Yes, infrared and Raman spectroscopic studies have confirmed the existence of two stable conformations of this compound. []
Q3: What is known about the thermal properties of this compound?
A3: Research has determined experimental values for thermal conductivity (λ) and thermal diffusivity (a) of this compound within a temperature range of -15 °C to 65 °C under atmospheric or saturation pressure. []
Q4: How does this compound react with ozone?
A4: The gas-phase reaction of this compound with ozone has been extensively studied. The reaction yields 3-methyl-2-butanone, formaldehyde, and hydroxyl radicals, with the primary ozonide decomposing preferentially to formaldehyde and the dialkyl-substituted biradical. [, ]
Q5: What are the products of the reaction between this compound and the hydroxyl radical in the presence of nitric oxide?
A5: This reaction generates acetone, 3-methyl-2-butanone, and formaldehyde as products. The product yields suggest a complex reaction mechanism involving isomerization and reaction with oxygen. []
Q6: How does this compound participate in photosubstitution reactions?
A6: this compound has been shown to undergo photosubstitution reactions with dicyanobenzenes like 1,4-dicyanobenzene and 1,2-dicyanobenzene upon irradiation in acetonitrile solution, leading to the substitution of a cyano group on the aromatic ring. []
Q7: Can this compound undergo polymerization?
A7: Yes, this compound can undergo radiation-induced polymerization, although under extremely dry conditions, it primarily yields oily low molecular weight polymers due to the low propagation rate constant. [] Additionally, it can be thermally polymerized under high pressures. []
Q8: What is the role of this compound in the synthesis of dialkylphosphinic acids?
A8: this compound serves as a starting material (olefin A) in the synthesis of nonsymmetric dialkylphosphinic acids, such as (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid. []
Q9: Can this compound be produced catalytically?
A9: Yes, this compound can be selectively produced via the dimerization of propene using highly active nickel-phosphine catalysts in the presence of sulfonic acids or dialkyl sulfates. [, ] Additionally, it can be produced through the selective hydrogenation of 2,3-dimethylbutadiene using silica-supported copper nanoparticles. []
Q10: What factors influence the selectivity of 2,3-dimethylbutene isomers in catalytic dimerization?
A10: The ratio of this compound (DMB-1) to 2,3-dimethyl-2-butene (DMB-2) can be controlled by adjusting the molar ratios of catalyst components in nickel-phosphine systems without significantly impacting the catalyst's activity (turnover number). [, ]
Q11: How is this compound used in ene reactions?
A11: this compound has been shown to undergo ene reactions with methyl acrylate under Lewis acid catalysis, contradicting earlier reports of cyclobutane formation. []
Q12: Have there been any computational studies on this compound?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate the epoxidation of this compound with titanium(IV)-hydrogen peroxide and tin(IV)-hydrogen peroxide catalytic systems. []
Q13: How do structural modifications of this compound affect its reactivity?
A13: Studies on the ozonolysis of alkenes, including this compound, have shown that substituent effects, particularly steric hindrance, play a significant role in determining the reactivity of the alkene towards ozone. []
Q14: Are there any applications of this compound in material science?
A14: this compound has been investigated as a comonomer in the synthesis of chloroprene-containing mixed polysulfones, with studies focusing on their composition and thermal stability. []
Q15: Has the environmental impact of this compound been studied?
A15: While specific ecotoxicological data might be limited, the gas-phase reaction rates of this compound with ozone provide insights into its atmospheric persistence. []
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